molecular formula C4H2F3NO B040923 5-(Trifluoromethyl)isoxazole CAS No. 116584-43-1

5-(Trifluoromethyl)isoxazole

Cat. No. B040923
M. Wt: 137.06 g/mol
InChI Key: RRDBQTDHQONBBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(trifluoromethyl)isoxazoles involves regioselective reactions and cycloaddition processes. One notable method includes the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, yielding 3,5-disubstituted derivatives in good to excellent yield. This process is scalable, demonstrating the practicality of synthesizing 5-(trifluoromethyl)isoxazoles on a multigram scale (Chalyk et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)isoxazole compounds has been elucidated through various spectroscopic techniques and X-ray diffraction studies. These studies reveal that the isoxazole ring is planar, and the molecules exhibit intermolecular hydrogen bonds of the type C-H…O, indicating the presence of specific structural motifs that could influence their chemical behavior and reactivity (Prasad et al., 2011).

Chemical Reactions and Properties

5-(Trifluoromethyl)isoxazoles undergo various chemical reactions, including diastereoselective trifluoromethylation and halogenation, leading to the synthesis of highly functionalized derivatives. These reactions are crucial for expanding the utility of these compounds in the development of new materials and pharmaceuticals (Kawai et al., 2014).

Scientific Research Applications

  • Isoxazol-5-ones, including derivatives of 5-(Trifluoromethyl)isoxazole, are noted for their versatility as building blocks in organic synthesis. They are useful for preparing various densely functionalized molecules (da Silva et al., 2018).

  • The difluoromethylation of aromatic isoxazolines, a process involving compounds similar to 5-(Trifluoromethyl)isoxazole, has been studied for its potential in producing promising drug candidates, particularly in ectoparasiticides (Shibata, 2014).

  • Isoxazole derivatives broadly, which include 5-(Trifluoromethyl)isoxazole derivatives, have diverse applications in medicinal chemistry, agriculture, and organic materials. The synthesis of these compounds has attracted intensive research interest since 2012 (Duc & Dung, 2021).

  • A study on the synthesis of 3,4,5-trisubstituted isoxazoles in water, a class that includes 5-(Trifluoromethyl)isoxazole, highlights their potential applications in biomedical research and drug discovery (Hossain et al., 2022).

  • Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, closely related to 5-(Trifluoromethyl)isoxazole, have been synthesized and show potential as a new class of antiparasiticides (Kawai et al., 2014).

  • Isoxaflutole, a compound related to isoxazoles, effectively controls broadleaf and grass weeds in crops like corn and sugarcane. This demonstrates the utility of isoxazole derivatives in agriculture (Pallett et al., 1998).

  • Recent advances in isoxazole synthesis, which include compounds like 5-(Trifluoromethyl)isoxazole, have led to efficient synthetic approaches, regioselectivity, and strategies for enantioenriched motifs in asymmetric synthesis. These advances have significant implications for pharmaceutical applications (Hu & Szostak, 2015).

Safety And Hazards

While specific safety and hazard information for 5-(Trifluoromethyl)isoxazole is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Isoxazole, the core structure of 5-(Trifluoromethyl)isoxazole, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given its significance, there is a need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is particularly imperative .

properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBQTDHQONBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403564
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoxazole

CAS RN

116584-43-1
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)isoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JW Pavlik, JA Lowell… - Journal of heterocyclic …, 2005 - Wiley Online Library
Reaction of 4,4,4‐trifluoro‐1‐phenyl‐1,3‐butanedione with hydroxylamine led to the formation of 5‐hydroxy‐3‐phenyl‐5‐(trifluoromethyl)‐4,5‐dihydroisoxazole which was dehydrated …
Number of citations: 16 onlinelibrary.wiley.com
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org
HG Bonacorso, A Ketzer, WC Rosa, TP Calheiro… - Journal of Fluorine …, 2018 - Elsevier
The present paper describes first an efficient methodology for an easy O-functionalization (alkylation) of tetracyclic hydroxyisoxazolines 1 applied to the synthesis of eight examples of …
Number of citations: 12 www.sciencedirect.com
MA Schmidt, K Katipally, A Ramirez, O Soltani, X Hou… - Tetrahedron …, 2012 - Elsevier
… Next, we explored the use of hindered ortho ester 9 as a dipolarophile, which afforded a ∼3:1 ratio of cycloadducts favoring the undesired 5-trifluoromethyl isoxazole. It has been …
Number of citations: 22 www.sciencedirect.com
Y Yang, M Zhang, Y Zhu, L Zhang, Q Xie… - Chinese Journal of …, 2013 - Wiley Online Library
… approaches for the construction of the 5-trifluoromethyl isoxazole framework have been actively … pyridine derivatives bearing bis-5-trifluoromethyl isoxazole ring system via cycloaddition …
Number of citations: 10 onlinelibrary.wiley.com
W Wu, Q Chen, Y Tian, Y Xu, Y Huang, Y You… - Organic Chemistry …, 2020 - pubs.rsc.org
… Initially, the possibility of obtaining the 5-trifluoromethyl isoxazole 3k was investigated employing the sequential reaction protocol with trifluoroacetic anhydride 1 and 1-(1-azidovinyl)-3-…
Number of citations: 17 pubs.rsc.org
N Zhu, M Zhang, Q Li, Z Wu, H Deng, L Song - Journal of Fluorine …, 2019 - Elsevier
… In particular, exocyclic acid group attached to 5-trifluoromethyl-isoxazole moiety was also readily reduced to the corresponding alcohol by BH 3 /THF reductant, but in all cases, the …
Number of citations: 2 www.sciencedirect.com
BC Hamper, KL Leschinsky - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
The triethylamine induced reaction of benzohydroximinoyl chlorides, precursors of nitrile oxides, with β‐trifluoromethylacetylenic esters gives rise to three products: 5‐trifluoromethyl‐4‐…
Number of citations: 25 onlinelibrary.wiley.com
CP Felix, N Khatimi, AJ Laurent - The Journal of Organic …, 1995 - ACS Publications
In conclusion, the reduction of 5-trifluoromethylated 3-phenylisoxazoles with LAH allows for the synthesis of (2, 2, 2-trifluoroethyl) aziridines in good yields. This method provides an …
Number of citations: 41 pubs.acs.org
V Kumar, K Kaur - Journal of Fluorine Chemistry, 2015 - Elsevier
Isoxazoline and isoxazole derivatives are an important class of nitrogen and oxygen containing heterocycles that are well known to display an array of various biological properties. …
Number of citations: 55 www.sciencedirect.com

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